molecular formula C9H11NO2 B1594058 N-(4-hydroxyphenyl)-N-methylacetamide CAS No. 579-58-8

N-(4-hydroxyphenyl)-N-methylacetamide

Cat. No.: B1594058
CAS No.: 579-58-8
M. Wt: 165.19 g/mol
InChI Key: STOAGEBURGENGQ-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N-methylacetamide, commonly known as paracetamol or acetaminophen, is a widely used non-opioid analgesic and antipyretic agent. It is primarily used to treat fever and mild to moderate pain. This compound is a major ingredient in numerous over-the-counter medications, including Tylenol and Panadol .

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N-methylacetamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide’s mode of action involves the induction of apoptosis, a process of programmed cell death . This effect is strikingly different from that of vitamin A . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide is involved in the regulation of the nicotinamide adenine dinucleotide (NAD) metabolic pathway . NAD is a central molecule in cellular metabolism. Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide selectively accumulates in breast tissue, which may contribute to its effectiveness against breast cancer . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hr .

Result of Action

Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and has been found to also slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients . In cancer studies, Fenretinide treatment may cause ceramide to build up in tumor cells and is associated with the accumulation of ROS, resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylacetamide can be achieved through various methods. One common method involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction is carried out in dilute acetic acid as a solvent, and the [PdCl2(dppb)] catalyst precursor leads to the formation of this compound with a high selectivity of 85% in approximately 5 hours .

Industrial Production Methods

Industrial production of this compound typically involves the acetylation of 4-aminophenol. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents. The reaction is usually performed in the presence of a base, such as sodium acetate, to neutralize the acidic by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methylacetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)-N-methylacetamide is unique in its minimal anti-inflammatory effects compared to NSAIDs like aspirin and ibuprofen. It is preferred for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with NSAIDs .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOAGEBURGENGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879507
Record name N-METHYL P-HYDROXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-58-8
Record name N-(4-Hydroxyphenyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYL P-HYDROXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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